molecular formula C13H9BrF3N3S B4561383 1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4561383
M. Wt: 376.20 g/mol
InChI Key: KTUIHAJIUNBKHD-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Structure of Thiourea Derivatives of Functionally Substituted Pyridines : Research led by Nurkenov et al. (2021) focused on synthesizing thiourea derivatives containing pharmacologically active pyridine moieties. These compounds were derived from functionally substituted pyridines such as 2-amino-5-bromopyridine. Their structures were confirmed through comprehensive spectroscopic methods, establishing the groundwork for further application studies in various scientific fields Nurkenov et al., 2021.

Application in Oxidative C–H Functionalization

Hypervalent Iodine Promoted Regioselective Oxidative C–H Functionalization : Mariappan et al. (2016) developed a method for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas. This process, involving oxidative C–S bond formation, highlights the potential for creating valuable compounds through efficient and metal-free approaches Mariappan et al., 2016.

Catalytic Activity Enhancement

Quantification of Catalytic Activity for Electrostatically Enhanced Thioureas : A study by Fan et al. (2018) introduced charged thiourea derivatives as novel catalysts significantly more active in Friedel-Crafts reactions than traditional thioureas. This research offers a new direction in organocatalyst design, leveraging the addition of positively charged centers to enhance reactivity Fan, Payne, & Kass, 2018.

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Pyridines Bearing Thiazoline and Thiazolidinone Moieties : Hassan et al. (1998) synthesized new pyridines with thiazoline and thiazolidinone moieties, demonstrating moderate antimicrobial activity against Gram-positive bacteria. This study illustrates the potential of thiourea derivatives in contributing to the development of new antimicrobial agents Hassan, El-Koussi, & Farghaly, 1998.

Analytical Applications

A Novel Fluorescence Probe Based on p-Acid-Br for Thiourea Detection : Research by Wang et al. (2016) developed a phenyleneethynylene derivative-based sensor for thiourea detection. This sensor demonstrated high specificity, excellent stability, and good reproducibility, offering a new avenue for sensitive thiourea assays in various samples Wang et al., 2016.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 5-bromopyridin-2-amine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromopyridine group can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3N3S/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUIHAJIUNBKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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